molecular formula C3H9N3O B14359218 Methyl 1-methylhydrazine-1-carboximidate CAS No. 90708-24-0

Methyl 1-methylhydrazine-1-carboximidate

Cat. No.: B14359218
CAS No.: 90708-24-0
M. Wt: 103.12 g/mol
InChI Key: BIQCQFCFTXJQRY-UHFFFAOYSA-N
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Description

Methyl 1-methylhydrazine-1-carboximidate is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a methyl group attached to the nitrogen atom of the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methylhydrazine-1-carboximidate typically involves the reaction of methylhydrazine with an appropriate carbonyl compound under controlled conditions. One common method involves the reaction of methylhydrazine with methyl isocyanate, resulting in the formation of the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methylhydrazine-1-carboximidate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form hydrazine derivatives with lower oxidation states.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce hydrazine derivatives with different substitution patterns.

Scientific Research Applications

Methyl 1-methylhydrazine-1-carboximidate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives and other nitrogen-containing compounds.

    Biology: The compound may be used in biochemical studies to investigate the reactivity and interactions of hydrazine derivatives with biological molecules.

    Medicine: Research into potential medicinal applications includes exploring its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 1-methylhydrazine-1-carboximidate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. Additionally, the compound may participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the carboximidate group.

    1,1-Dimethylhydrazine: Another hydrazine derivative with two methyl groups attached to the nitrogen atom.

    Hydrazine: The parent compound of hydrazine derivatives, with a wide range of applications in chemistry and industry.

Uniqueness

Methyl 1-methylhydrazine-1-carboximidate is unique due to the presence of both a methyl group and a carboximidate group, which confer distinct reactivity and properties compared to other hydrazine derivatives. This combination of functional groups allows for specific interactions and applications that are not possible with simpler hydrazine compounds.

Properties

CAS No.

90708-24-0

Molecular Formula

C3H9N3O

Molecular Weight

103.12 g/mol

IUPAC Name

methyl N-amino-N-methylcarbamimidate

InChI

InChI=1S/C3H9N3O/c1-6(5)3(4)7-2/h4H,5H2,1-2H3

InChI Key

BIQCQFCFTXJQRY-UHFFFAOYSA-N

Canonical SMILES

CN(C(=N)OC)N

Origin of Product

United States

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